molecular formula C17H15NO4 B3982268 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B3982268
M. Wt: 297.30 g/mol
InChI Key: LGSSSNYJVWWDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as SU6656 and is a selective inhibitor of Src tyrosine kinase.

Mechanism of Action

The mechanism of action of SU6656 involves the inhibition of Src tyrosine kinase. Src is a non-receptor tyrosine kinase that is overexpressed in various types of cancer and is associated with cancer cell proliferation, invasion, and metastasis. The inhibition of Src by SU6656 leads to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
The biochemical and physiological effects of SU6656 have been extensively studied. The compound has been shown to inhibit the phosphorylation of Src and downstream signaling molecules, leading to the suppression of cancer cell growth and induction of apoptosis. Additionally, SU6656 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using SU6656 in lab experiments include its high selectivity for Src tyrosine kinase, which allows for the specific inhibition of this target. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using SU6656 in lab experiments include its low solubility in aqueous solutions, which can limit its effectiveness in certain assays.

Future Directions

There are several future directions for the research on SU6656. One potential direction is the development of more potent and selective inhibitors of Src tyrosine kinase. Additionally, the application of SU6656 in combination with other cancer therapies, such as chemotherapy and radiation therapy, could enhance its effectiveness in cancer treatment. Furthermore, the potential application of SU6656 in other fields, such as material science and drug discovery, could be explored.

Scientific Research Applications

The compound has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of Src tyrosine kinase, which is known to play a crucial role in cancer cell proliferation and metastasis. The inhibition of Src tyrosine kinase by SU6656 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-6-7-13-12(8-10)17(22,16(21)18-13)9-15(20)11-4-2-3-5-14(11)19/h2-8,19,22H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSSSNYJVWWDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.